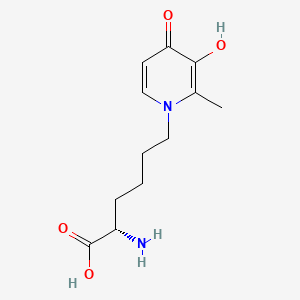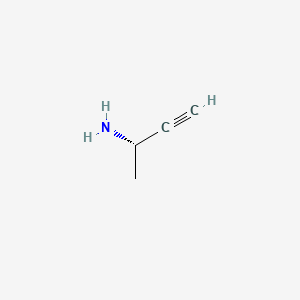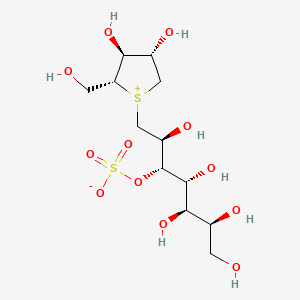
Paraquat-d8 Dichloride
説明
Paraquat-d8 Dichloride, also known as 1,1’-Dimethyl-4,4’-bipyridinium-2,2’,3,3’,5,5’,6,6’-d8 dichloride, is a non-volatile white crystalline solid . It is an analytical standard used as a reference for the determination of paraquat dichloride in various samples such as potatoes, cereals, and pulses .
Molecular Structure Analysis
The empirical formula of Paraquat-d8 Dichloride is C12D8H6Cl2N2 . It is a bipyridylium herbicide, meaning it contains two pyridine rings . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Paraquat-d8 Dichloride is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . The molecular weight is 265.21 .科学的研究の応用
Herbicide in Agriculture
Paraquat-d8 Dichloride is a highly effective herbicide commonly used to control weeds and unwanted vegetation in various agricultural settings . It acts upon direct contact with plant tissues, particularly leaves and stems . It disrupts the photosynthetic process in plants by interfering with the electron-transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress .
Horticultural Use
In addition to agriculture, Paraquat-d8 Dichloride is also used in horticultural settings for weed control . Its ability to kill plants upon direct contact makes it a valuable tool for maintaining landscapes and gardens .
Industrial Weed Control
Paraquat-d8 Dichloride is used in industrial settings for controlling unwanted vegetation . This includes areas like railway tracks, construction sites, and other non-crop areas where weed growth can be problematic .
Environmental Impact Study
Research has been conducted to understand the environmental impact of Paraquat-d8 Dichloride . It can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater . Runoff from treated fields can lead to water pollution, negatively impacting aquatic ecosystems .
Health Impact Study
Studies have been conducted to understand the health impacts of Paraquat-d8 Dichloride . It is highly toxic to humans, and ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . There is growing evidence regarding its association with chronic diseases like Parkinson’s disease and cancer .
Analytical Standard in Research
Paraquat-d8 Dichloride may be used as a reference standard for the determination of paraquat dichloride-d8 in potato, cereals, and pulses by liquid-chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This application is crucial in food safety and quality control research .
作用機序
Paraquat works by targeting the chloroplasts in green plants. It diverts the flow of electrons from ‘Photosystem I’, resulting in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .
Safety and Hazards
Paraquat-d8 Dichloride is highly toxic and can be fatal if inhaled, ingested, or comes in contact with skin . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
将来の方向性
The EPA is proposing new safety measures to reduce risks associated with paraquat to better protect human health and the environment . These measures include prohibiting aerial application for all uses and use sites except cotton desiccation, prohibiting pressurized handgun and backpack sprayer application methods on the label, and requiring enclosed cabs if the area treated in a 24-hour period is more than 80 acres .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKWIAUPDISJ-FUIWBTGGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858282 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraquat-d8 Dichloride | |
CAS RN |
347841-45-6 | |
| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8](/img/no-structure.png)







![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)


